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Compound of Interest

Compound Name: Sofosbuvir impurity |

Cat. No.: B2924809

AN-SOFO-001

Introduction

Sofosbuvir is a direct-acting antiviral medication used as a key component in the treatment of
chronic Hepatitis C virus (HCV) infection.[1] It is a prodrug that, once metabolized in the liver,
inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral
replication.[1] The control of impurities in the final drug product is a critical aspect of
pharmaceutical quality control to ensure safety and efficacy. Sofosbuvir impurity I is a
diastereoisomer of Sofosbuvir that can arise during the manufacturing process.[2][3][4]
Therefore, a robust and validated analytical method is required to quantify its presence in tablet
formulations.

This application note details a reliable Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the specific and accurate quantification of Sofosbuvir
impurity | in tablets. The method is suitable for routine quality control analysis in
pharmaceutical laboratories.

Principle

The method employs reversed-phase chromatography to separate Sofosbuvir, its impurity I,
and other related substances. The separation is achieved on a C18 stationary phase with an
isocratic mobile phase. Quantification is performed using an external standard method with UV
detection at 260 nm, where Sofosbuvir and its impurities show significant absorbance.[5][6]
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Experimental Protocol
Apparatus and Materials

e Apparatus:
o High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.
o Analytical balance (0.01 mg readability).
o Ultrasonic bath.
o Volumetric flasks (Class A).
o Pipettes (Class A).
o Syringe filters (0.45 um, Nylon or PTFE).
o HPLC vials.
e Reagents and Chemicals:
o Sofosbuvir Reference Standard (RS).
o Sofosbuvir Impurity | Reference Standard (RS).
o Acetonitrile (HPLC grade).
o Trifluoroacetic acid (TFA) (AR grade).
o Milli-Q or HPLC grade water.

o Sofosbuvir 400 mg tablets (Test sample).

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation and quantification of
Sofosbuvir impurity 1.
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Parameter Condition

Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5
HPLC Column

Hm([5][6]

Mobile Phase 0.1% Trifluoroacetic acid in Water : Acetonitrile
(50:50 v/v)[5][6]

Elution Mode Isocratic

Flow Rate 1.0 mL/min

Column Temperature Ambient (approx. 25 °C)

Detection UV at 260 nm[5][6]

Injection Volume 10 pL

Run Time Approximately 10 minutes

Preparation of Solutions

Diluent: Use the mobile phase (Water:Acetonitrile, 50:50 v/v) as the diluent for all standard
and sample preparations.[6]

Standard Stock Solution (Impurity I):

o Accurately weigh about 10 mg of Sofosbuvir Impurity I RS into a 100 mL volumetric
flask.

o Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

o Make up the volume to the mark with diluent and mix well. (Concentration = 100 pug/mL)
Working Standard Solution (Impurity I):

o Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

o Dilute to the mark with the diluent and mix well. (Concentration = 10 pg/mL)

Sample Preparation (Tablets):
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o Weigh and finely powder not fewer than 20 Sofosbuvir tablets.[7][8]

o Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Sofosbuvir and
transfer it to a 100 mL volumetric flask.

o Add about 70 mL of diluent.

o Sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the
active ingredient.[7]

o Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix
thoroughly.

o Centrifuge a portion of the solution or filter it through a 0.45 um syringe filter, discarding
the first few mL of the filtrate. (Final concentration = 1000 pg/mL of Sofosbuvir)

System Suitability

Before sample analysis, inject the Working Standard Solution (Impurity 1) five times and verify
the system suitability parameters.

Parameter Acceptance Criteria
Tailing Factor <20

Theoretical Plates = 2000

% RSD of Peak Area <2.0%

Analysis Procedure

« Inject the diluent (as a blank) to ensure no interfering peaks are present at the retention
times of Sofosbuvir and Impurity |.

* Inject the Working Standard Solution (Impurity 1).
e Inject the prepared Sample Solution in duplicate.

» Record the chromatograms and measure the peak area for Impurity |.
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Data Presentation
Typical Retention Times

Under the specified conditions, the following retention times are typical:
e Sofosbuvir: ~3.7 min[5][6]

o Sofosbuvir Impurity I: ~5.7 min[5][6]

Calculation

The percentage of Sofosbuvir impurity I in the tablet is calculated using the following formula:
% Impurity | = (AT / AS) * (WS / DS) * (P / 100) * (D / WT) * (Avg. Wt / Label Claim) * 100

Where:

AT = Peak area of Impurity | in the Sample Solution.

AS = Average peak area of Impurity | in the Working Standard Solution.

WS = Weight of Impurity | RS taken for the standard (mg).

DS = Dilution factor for the standard solution.

P = Purity of Impurity | RS (%).

D = Dilution factor for the sample solution.

WT = Weight of tablet powder taken for the sample (mg).

Avg. Wt = Average weight of one tablet (mg).

Label Claim = Amount of Sofosbuvir per tablet (mg).

Summary of Method Validation Data

The described method has been validated according to ICH guidelines, with typical results
summarized below.[5]
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Validation Parameter

Result

Linearity Range

10-30 pg/mL for Impurity 1[5][6]

Correlation Coefficient (r?)

>0.999

Limit of Detection (LOD)

0.03% (0.12 pg/mL)[5][6]

Limit of Quantification (LOQ)

0.10% (0.375 pg/mL)

Accuracy (% Recovery)

98.0% - 102.0%

Precision (% RSD)

< 2.0%

Specificity

No interference from excipients or degradants.

Visualization

Experimental Workflow Diagram
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Solution Preparation

1. Weigh & Powder
20 Tablets

Y

2. Weigh Powder Equivalent
to 100mg Sofosbuvir

Y

3. Add Diluent &
Sonicate for 30 min

Y

4. Dilute to Volume &
Filter (0.45 pm)

HPLC Analysis

5. System Suitability Test
(Inject Standard)

6. Inject Sample
Solution

7. Acquire Chromatogram
(UV at 260 nm)

]
Data Pr$cessing

8. Integrate Peak Area
of Impurity |
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9. Calculate % Impurity
using Formula

10. Final Report

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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